molecular formula C23H23N3O6 B2374756 Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899942-88-2

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2374756
CAS No.: 899942-88-2
M. Wt: 437.452
InChI Key: UAEZKULUHKQUGA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a 2-methoxyphenylamino-2-oxoethoxy group at position 4, a p-tolyl group at position 1, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)16-11-9-15(2)10-12-16)32-14-20(27)24-17-7-5-6-8-18(17)30-3/h5-13H,4,14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEZKULUHKQUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O5C_{21}H_{22}N_2O_5 with a molecular weight of approximately 378.41 g/mol. The structure includes a dihydropyridazine core, which is known for various biological activities.

Physical Properties

PropertyValue
Molecular Weight378.41 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have shown promising results against breast cancer cell lines (MCF7), suggesting that modifications in the structure can enhance their efficacy against specific cancer types .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific enzymes or receptors that play crucial roles in cancer cell proliferation and survival. For example, compounds with similar structures have been reported to act as antagonists for hormone receptors, thereby disrupting signaling pathways essential for tumor growth .

Pharmacological Studies

Pharmacological studies have demonstrated that certain derivatives possess strong binding affinities to specific biological targets. For instance, a study on thieno[2,3-d]pyrimidine derivatives revealed high binding affinity and potent antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor . This suggests that the structural features inherent in this compound may similarly contribute to its biological efficacy.

Case Study: Anticancer Efficacy

In a study evaluating various synthesized compounds, one derivative demonstrated an IC50 value of 0.06 nM against LHRH receptors, indicating its potential as an effective therapeutic agent . This highlights the importance of structural optimization in enhancing biological activity.

Research Findings

Research has shown that modifications to the dihydropyridazine structure can lead to increased potency against various cancer cell lines. For example:

  • Dihydropyridine Derivatives : These compounds have been evaluated for their ability to induce apoptosis in cancer cells.
  • Mechanistic Insights : Studies suggest that these compounds may interfere with DNA replication processes in rapidly dividing cells.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a. Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

  • Structural Difference: The phenylamino group has a 4-ethoxy substituent instead of 2-methoxy.
  • The ethoxy group may increase lipophilicity (predicted logP ≈ 3.2 vs. 2.8 for the 2-methoxy analogue), affecting membrane permeability .
  • Synthesis : Both compounds likely share similar synthetic routes, involving nucleophilic substitution or coupling reactions .

b. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Structural Difference : Replaces the dihydropyridazine core with a tetrahydrobenzo[b]thiophene ring and incorporates a 4-hydroxyphenyl group.
  • Impact :
    • The thiophene ring enhances sulfur-mediated interactions but reduces hydrogen-bonding capacity compared to the dihydropyridazine core.
    • The 4-hydroxyphenyl group increases polarity (experimental yield: 22%), suggesting challenges in synthesis compared to the target compound .
Bioactive Analogues with Heterocyclic Cores

a. SHA 14-1 (Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate)

  • Structural Difference : Chromene core instead of dihydropyridazine.
  • Bioactivity : Demonstrates low micromolar cytotoxicity (IC₅₀ = 1.5–5.0 µM) against drug-resistant leukemia cells via apoptosis induction .
  • Comparison : The dihydropyridazine core may offer improved metabolic stability over the chromene system due to reduced susceptibility to oxidation.

b. CXL017 (Ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate)

  • Structural Difference : Dimethoxyphenyl substituent enhances selectivity for drug-resistant cells.
  • Relevance : Highlights the importance of substituent positioning (3',5'- vs. 2-methoxy) in modulating bioactivity .

Key Observations :

  • Substituent Position : 2-Methoxy vs. 4-ethoxy groups significantly alter electronic and steric profiles, impacting target binding .
  • Core Heterocycle : Dihydropyridazine derivatives may exhibit better solubility (due to ester groups) compared to thiophene or chromene analogues .
  • Synthetic Challenges : Lower yields in tetrahydrobenzo[b]thiophene derivatives (22%) suggest greater synthetic complexity compared to dihydropyridazines .

Q & A

Q. Table 1: Substituent Effects on Bioactivity

Substituent (R)Target EnzymeIC50 (μM)Reference
p-TolylCOX-218.2
4-FluorophenylKinase X9.7

Basic Question: What chemical reactions are feasible for functional group modification?

Methodological Answer:

  • Ester Hydrolysis : Convert ethyl ester to carboxylic acid using NaOH (1M, 60°C, 4 hours) .
  • Amide Alkylation : React the amino group with alkyl halides (e.g., methyl iodide, K2CO3, DMF, 50°C) .

Advanced Question: How to design SAR studies for optimizing receptor binding?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize substituents with ΔG < −8 kcal/mol .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl at position 6) and hydrophobic regions (p-tolyl group) .

Basic Question: How to assess compound stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C in analogs) .
  • Solution Stability : Monitor UV-Vis absorbance (λmax 280 nm) in PBS (pH 7.4) over 48 hours .

Advanced Question: What strategies validate target engagement in cellular assays?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to kinase targets by heating lysates (37–65°C) and quantifying soluble protein via Western blot .
  • Fluorescence Polarization : Track displacement of fluorescent probes (e.g., FITC-labeled ATP) in live cells .

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